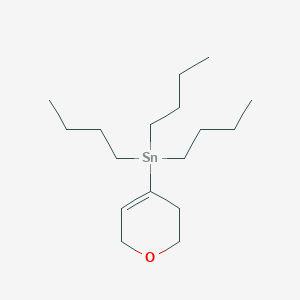

4-Tributylstannyl-3,6-dihydro-2H-pyran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl(3,6-dihydro-2H-pyran-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7O.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h2H,3-5H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPBQTZZZCVCLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623911 | |

| Record name | Tributyl(3,6-dihydro-2H-pyran-4-yl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535924-69-7 | |

| Record name | Tributyl(3,6-dihydro-2H-pyran-4-yl)stannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535924-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyl(3,6-dihydro-2H-pyran-4-yl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Tributylstannyl-3,6-dihydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis and predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the organometallic compound 4-tributylstannyl-3,6-dihydro-2H-pyran. In the absence of direct experimental spectra in publicly available literature, this document serves as an expert-driven resource, synthesizing data from analogous structures and foundational NMR principles to offer a reliable spectral forecast. This guide is intended to aid researchers in the identification, characterization, and quality control of this and structurally related compounds, which hold potential in synthetic organic chemistry and drug discovery as versatile intermediates.

Introduction: The Structural Significance and Spectroscopic Challenge

This compound is a unique molecule that combines the structural features of a dihydropyran ring and a tributylstannyl group. The dihydropyran motif is a prevalent scaffold in numerous natural products and pharmacologically active molecules. The tributylstannyl moiety serves as a highly versatile functional group in organic synthesis, most notably in Stille cross-coupling reactions, enabling the formation of carbon-carbon bonds.

The precise characterization of such molecules is paramount for their effective use. NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. This guide addresses the critical need for reliable NMR data for this compound by providing a comprehensive, predicted spectral analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent such as chloroform-d (CDCl₃) is detailed below. The predictions are based on the analysis of the parent 3,4-dihydro-2H-pyran and known chemical shifts for tributyltin moieties.[1] The presence of the tin atom, with its NMR-active isotopes (¹¹⁷Sn and ¹¹⁹Sn), is expected to introduce satellite peaks for adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 (2H) | ~ 4.0 - 4.2 | m | - |

| H-3 (2H) | ~ 2.2 - 2.4 | m | - |

| H-5 (1H) | ~ 5.8 - 6.0 | m | - |

| H-6 (2H) | ~ 3.6 - 3.8 | m | - |

| Sn-CH₂- (6H) | ~ 0.8 - 1.0 | t | ³J(H,H) ≈ 7.3 |

| -CH₂- (6H) | ~ 1.4 - 1.6 | sextet | ³J(H,H) ≈ 7.3 |

| -CH₂- (6H) | ~ 1.2 - 1.4 | m | - |

| -CH₃ (9H) | ~ 0.9 | t | ³J(H,H) ≈ 7.3 |

Justification of Predicted ¹H Chemical Shifts and Multiplicities:

-

Dihydropyran Ring Protons (H-2, H-3, H-5, H-6): The chemical shifts for the parent 3,4-dihydro-2H-pyran provide a baseline.[1] The protons on the double bond (H-5) are expected to be the most downfield in the ring system. The allylic protons (H-3 and H-6) will be slightly deshielded. The protons adjacent to the oxygen (H-2) will also be downfield due to the electronegativity of the oxygen atom. The tributylstannyl group at the 4-position is expected to have a modest shielding effect on the adjacent vinylic proton (H-5) and a smaller effect on the allylic protons (H-3). The multiplicities are predicted as multiplets (m) due to complex spin-spin coupling between the non-equivalent protons of the dihydropyran ring.

-

Tributylstannyl Group Protons: The chemical shifts of the butyl groups are well-established for tributyltin compounds.[2] The terminal methyl protons are the most shielded. The methylene groups will appear in the typical aliphatic region, with the methylene group directly attached to the tin atom being the most downfield of the butyl chain protons. The characteristic triplet for the terminal methyl group and the triplet for the alpha-methylene group arise from coupling with the adjacent methylene protons. The internal methylene groups will exhibit more complex splitting patterns.

-

Tin Satellites: Due to the presence of the spin-½ nuclei ¹¹⁷Sn (7.68% abundance) and ¹¹⁹Sn (8.58% abundance), satellite peaks flanking the main proton signals of the adjacent methylene groups are anticipated. The two-bond tin-proton coupling constants (²J(Sn,H)) are typically in the range of 50 Hz.[3]

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound is presented below. The predictions are based on the known spectrum of 3,4-dihydro-2H-pyran and typical values for tributyltin compounds.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 65 - 67 |

| C-3 | ~ 25 - 28 |

| C-4 | ~ 110 - 115 |

| C-5 | ~ 135 - 140 |

| C-6 | ~ 68 - 70 |

| Sn-CH₂- | ~ 9 - 11 |

| -CH₂- | ~ 29 - 31 |

| -CH₂- | ~ 27 - 29 |

| -CH₃ | ~ 13 - 15 |

Justification of Predicted ¹³C Chemical Shifts:

-

Dihydropyran Ring Carbons (C-2, C-3, C-4, C-5, C-6): The carbon directly attached to the oxygen (C-2 and C-6) will be the most deshielded in the aliphatic region of the ring. The olefinic carbons (C-4 and C-5) will appear in the downfield region typical for sp² hybridized carbons. The tributylstannyl group will have a significant effect on the chemical shift of the carbon it is attached to (C-4), generally causing a downfield shift compared to a proton.

-

Tributylstannyl Group Carbons: The chemical shifts for the butyl carbons in tributyltin compounds are well-documented.[4] The carbon directly bonded to the tin atom (Sn-CH₂) is the most shielded among the butyl carbons. The other methylene carbons and the terminal methyl carbon will appear at their characteristic chemical shifts.

-

Tin-Carbon Coupling: One-bond tin-carbon coupling constants (¹J(Sn,C)) are typically large, in the range of 330-390 Hz for four-coordinated tributyltin compounds.[4] These couplings can be a valuable tool for confirming the assignment of the carbon directly attached to the tin atom.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

4.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[5][6]

-

Concentration: For ¹H NMR, a concentration of 5-20 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[5] For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal set to 0.00 ppm.[7]

-

Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

4.2. NMR Spectrometer Setup

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming: The spectrometer's field frequency should be locked onto the deuterium signal of the solvent. The magnetic field homogeneity should be optimized by shimming on the lock signal to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to single lines for each carbon.

-

Spectral Width: A wide spectral width (e.g., 0-220 ppm) should be used to ensure all carbon signals are observed.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) will be required depending on the sample concentration.

-

Visualization of Molecular Structure and Key Correlations

The following diagram illustrates the molecular structure of this compound with atom numbering for NMR assignment.

Sources

- 1. 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR spectrum [chemicalbook.com]

- 2. acdlabs.com [acdlabs.com]

- 3. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 4. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 7. organomation.com [organomation.com]

Guide to the Stability and Storage of 4-Tributylstannyl-3,6-dihydro-2H-pyran

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Inherent Sensitivity of a Key Building Block

4-Tributylstannyl-3,6-dihydro-2H-pyran is a valuable organometallic reagent, primarily utilized as a versatile building block in synthetic organic chemistry. Its unique structure, combining a vinylstannane moiety with a dihydropyran ring, makes it a key precursor for introducing the dihydropyran scaffold into complex molecules through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.[1][2] This functionality is of significant interest to drug development professionals, as the dihydropyran core is present in numerous biologically active natural products and pharmaceutical agents.

However, the synthetic power of this reagent is intrinsically linked to its chemical sensitivity. Organotin compounds, as a class, are known for their toxicity and specific reactivity, which necessitates careful handling and storage to ensure experimental success, user safety, and reagent integrity.[3][4] This guide provides a comprehensive overview of the stability profile of this compound, detailing the primary degradation pathways and establishing field-proven protocols for its optimal storage and handling.

Chemical Identity and Physicochemical Properties

A foundational understanding of the reagent's properties is critical for its proper management in a laboratory setting.

| Property | Data |

| Chemical Name | This compound |

| Synonyms | 4-(Tributylstannyl)-3,6-dihydropyran |

| Molecular Formula | C₁₇H₃₄OSn |

| Molecular Weight | 389.16 g/mol |

| Appearance | Typically a colorless to yellow oil or liquid |

| Key Functional Groups | Vinylstannane, Dihydropyran (enol ether) |

The Stability Profile: Understanding Degradation Pathways

The stability of this compound is governed by the reactivity of its two core components: the tributyltin group attached to a double bond (a vinylstannane) and the dihydropyran ring. Degradation compromises the reagent's purity, leading to the formation of impurities that can complicate reactions and purification processes.

Primary Factors Influencing Stability

-

Moisture (Hydrolysis): This is a critical factor. While many tetraalkyltin compounds are relatively resistant to neutral water, the tin-carbon bond can be susceptible to hydrolytic cleavage, particularly in the presence of acidic or basic catalysts.[5][6][7] Exposure to moisture can lead to the gradual formation of inactive and difficult-to-remove tin hydroxide or oxide byproducts, such as bis(tributyltin) oxide (TBTO).[6][7][8] The Safety Data Sheet (SDS) for similar organotin compounds explicitly warns against exposure to moisture.[9]

-

Air (Oxidation): The dihydropyran ring, which contains an enol ether moiety, can be susceptible to oxidation. Furthermore, 4H-pyran, a related structure, is known to be unstable in the presence of air.[10] While the 2H-dihydropyran is generally more stable, prolonged exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can lead to oxidative degradation or polymerization.

-

Light (Photodegradation): Tributyltin (TBT) compounds are known to undergo degradation upon exposure to UV light.[11][12] This process involves the cleavage of the tin-carbon bonds, generating dibutyltin (DBT), monobutyltin (MBT), and eventually inorganic tin species.[12][13] This photolytic instability makes protection from light a mandatory storage requirement.

Visualizing Key Degradation Pathways

The following diagram illustrates the two most probable degradation routes for this compound: hydrolysis and photodegradation.

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount for preserving the reagent's integrity and ensuring operator safety. Organotin compounds are classified as toxic, and appropriate precautions must be taken at all times.[3][9]

Optimal Storage Conditions

The following conditions are recommended based on the compound's stability profile and supplier safety data.[9][14]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Slows the rate of all potential degradation reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation and minimizes contact with atmospheric moisture. |

| Light | Amber vial or opaque container, stored in the dark | Protects against photolytic cleavage of the tin-carbon bonds.[11][12] |

| Container | Tightly sealed, chemically resistant glass (e.g., borosilicate) with a secure cap. | Prevents leakage and contamination from moisture and air.[9][14][15] |

| Moisture | Store in a dry environment (e.g., desiccator for long-term storage). | Minimizes the risk of hydrolysis of the tin-carbon bond.[9] |

Protocol for Safe Handling and Aliquoting

This workflow minimizes exposure to atmospheric contaminants and ensures the integrity of the bulk material.

Caption: Recommended workflow for handling air- and moisture-sensitive reagents.

Step-by-Step Methodology:

-

Preparation: Before retrieving the reagent, ensure a dry, inert atmosphere workspace is ready (e.g., a glovebox or a well-purged Schlenk line). All glassware and syringes must be oven-dried and cooled under an inert atmosphere.

-

Equilibration: Remove the sealed container from the refrigerator. Crucially, allow the container to warm completely to ambient temperature before opening. This prevents atmospheric moisture from condensing on the cold surfaces and contaminating the reagent.

-

Inert Transfer: Once equilibrated, transfer the container into the glovebox or connect it to the Schlenk line. Open the cap under a positive pressure of argon or nitrogen.

-

Aliquoting: Using a dry, inert gas-flushed syringe, carefully withdraw the desired volume of the reagent.

-

Resealing: Before removing the primary container from the inert environment, flush the headspace with fresh inert gas and securely reseal the cap. Parafilm or Teflon tape can be used for an extra layer of protection.

-

Storage: Promptly return the main container to refrigerated (2-8 °C) storage.

Quality Assessment and Troubleshooting

Regularly assessing the quality of the reagent, especially for older batches or those that may have been inadvertently exposed to air, is a self-validating practice that prevents failed experiments.

-

Visual Inspection: Signs of degradation include a significant change in color (e.g., from colorless to dark yellow or brown), increased viscosity, or the formation of a white precipitate (often tin oxides).

-

¹H and ¹¹⁹Sn NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most reliable method for assessing purity.

-

In ¹H NMR, the appearance of new signals, particularly a broad peak around 1-2 ppm (indicative of water) or the disappearance of the characteristic vinylic proton signals, suggests degradation. The presence of signals corresponding to 3,4-dihydro-2H-pyran would indicate protodestannylation has occurred.

-

¹¹⁹Sn NMR is highly sensitive to the chemical environment of the tin atom. The appearance of multiple signals where only one is expected is a clear indicator of decomposition into various tin-containing byproducts.

-

Conclusion

This compound is a potent synthetic tool whose efficacy is directly tied to its purity. Its stability is primarily challenged by moisture, light, and atmospheric oxygen. By implementing the rigorous storage and handling protocols outlined in this guide—specifically, refrigeration under a dry, inert atmosphere and complete protection from light—researchers can ensure the long-term viability of this reagent. These practices not only preserve the chemical integrity of the compound, leading to more reliable and reproducible experimental outcomes, but also mitigate the health risks associated with handling toxic organotin compounds.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from a representative organotin compound SDS.[9]

-

Benchchem. (n.d.). Safety and handling precautions for organotin compounds. Retrieved from Benchchem.[14]

-

Cochran, J. et al. (2002). Alkyl and Acyl Substituted Vinylstannanes: Synthesis and Reactivity in Electrophilic Substitution Reactions. Synthetic Communications, 32(5), 885-902.[16]

-

Eawag-BBD. (2025). Tri-n-butyltin Degradation Pathway Map. Retrieved from the University of Minnesota Biocatalysis/Biodegradation Database.[13]

-

INCHEM. (1990). Environmental Health Criteria 116: Tributyltin compounds. Retrieved from the International Programme on Chemical Safety.[12]

-

National Center for Biotechnology Information. (2014). Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments. PubMed.[11]

-

Sardon, H. et al. (2016). Hydrolysis of Organotin Compounds at High Concentration. PDF available via ResearchGate.[5]

-

Singh, A. et al. (2011). Direct Hydrolysis of Hydrated Organotin Cations. ACS Publications.[7]

-

Wikipedia. (n.d.). Organotin chemistry. Retrieved from Wikipedia.[6]

-

Wikipedia. (n.d.). Pyran. Retrieved from Wikipedia.[10]

-

Organic Syntheses. (2023). Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. Retrieved from orgsyn.org.[1]

-

Organic Chemistry Portal. (2007). A Practical One-Pot Synthesis of Vinylstannanes from Ketones. Retrieved from organic-chemistry.org.[2]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds. CDC Stacks.[3]

-

REWE Group. (n.d.). DETOX Program Fact Sheet – Organotin Compounds. Retrieved from REWE Group.[4]

-

Loba Chemie. (2016). Dibutyltin Oxide for Synthesis MSDS.[15]

-

RJPBCS. (2016). Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences.[8]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. A Practical One-Pot Synthesis of Vinylstannanes from Ketones [organic-chemistry.org]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. rewe-group.com [rewe-group.com]

- 5. researchgate.net [researchgate.net]

- 6. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rjpbcs.com [rjpbcs.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Pyran - Wikipedia [en.wikipedia.org]

- 11. Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tributyltin compounds (EHC 116, 1990) [inchem.org]

- 13. Tri-n-butyltin Degradation Pathway [eawag-bbd.ethz.ch]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. lobachemie.com [lobachemie.com]

- 16. jjcweb.jjay.cuny.edu [jjcweb.jjay.cuny.edu]

Methodological & Application

Application Notes & Protocols: Synthesis of C-Glycosides from 4-Tributylstannyl-3,6-dihydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of C-Glycosides and a Modern Synthetic Approach

C-glycosides, where the anomeric carbon of a carbohydrate is linked to an aglycone via a carbon-carbon bond, are a highly valued class of compounds in medicinal chemistry and drug discovery.[1][2][3] Unlike their O- and N-glycoside counterparts, the C-C linkage provides significant metabolic stability by rendering them resistant to enzymatic hydrolysis.[2][4][5] This enhanced stability makes C-glycosides attractive scaffolds for developing therapeutics with improved pharmacokinetic profiles.[5] They are found in a variety of natural products and have demonstrated a wide range of biological activities, including anticancer, antiviral, and anti-diabetic properties.[2][6]

The synthesis of C-glycosides, however, presents a considerable challenge in organic chemistry.[4] Traditional methods often require multi-step sequences and can suffer from poor stereocontrol. Modern synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, have emerged as powerful tools for the efficient and stereoselective construction of C-glycosidic bonds.[1][3] Among these, the palladium-catalyzed Stille cross-coupling reaction offers a robust and versatile approach.[7][8][9]

This application note provides a detailed guide to the synthesis of C-glycosides using 4-tributylstannyl-3,6-dihydro-2H-pyran as a key building block. This vinylstannane is a stable, readily accessible precursor to the dihydropyran moiety found in numerous biologically active molecules.[10] The Stille coupling of this substrate with various aryl and heteroaryl halides offers a convergent and efficient route to a diverse library of C-glycoside analogues.

Core Methodology: The Stille Cross-Coupling Reaction

The Stille reaction is a palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic electrophile, typically a halide or pseudohalide.[7][8][9] This reaction is highly valued for its tolerance of a wide range of functional groups, neutral reaction conditions, and the stability of the organostannane reagents to air and moisture.[7][8]

The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

Synthesis of this compound

The synthesis of the key vinylstannane precursor can be achieved through various established methods. One common approach involves the hydrostannylation of a suitable alkyne precursor or the reaction of a lithiated dihydropyran with tributyltin chloride. For detailed procedures, refer to relevant literature on the synthesis of vinylstannanes.[11]

General Protocol for the Stille Coupling of this compound with Aryl Halides

This protocol provides a general procedure for the synthesis of C-aryl glycosides. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Materials:

-

This compound (1.0 eq)

-

Aryl halide (e.g., aryl iodide or bromide) (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (2-5 mol%)

-

Ligand (if required, e.g., PPh₃, AsPh₃)

-

Copper(I) iodide (CuI) (optional, as a co-catalyst) (10-20 mol%)

-

Anhydrous solvent (e.g., DMF, toluene, dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.1 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and CuI (10 mol%, if used).

-

Add anhydrous solvent (e.g., DMF, to make a 0.1 M solution) via syringe.

-

Add this compound (1.0 eq) to the reaction mixture via syringe.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous KF or NH₄Cl to remove tin byproducts.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired C-glycoside.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings.[12] Other Pd(0) sources like Pd₂(dba)₃ with an appropriate ligand can also be used. The choice of ligand can significantly impact the reaction rate and yield.[12]

-

Aryl Halide: Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.[13]

-

Solvent: Polar aprotic solvents like DMF are often used to facilitate the dissolution of the reactants and promote the reaction. Toluene and dioxane are also common choices.

-

Additives: CuI can act as a co-catalyst to accelerate the transmetalation step, particularly with less reactive organostannanes.[12]

-

Work-up: The use of aqueous KF is a standard method for removing tributyltin byproducts, which form an insoluble precipitate.[8]

Data Presentation: Scope of the Reaction

The Stille coupling of this compound is tolerant of a wide range of functional groups on the aryl halide partner. The following table summarizes representative examples.

| Entry | Aryl Halide (Ar-X) | Product | Yield (%) |

| 1 | 4-Iodoanisole | 4-(4-methoxyphenyl)-3,6-dihydro-2H-pyran | 85 |

| 2 | 1-Bromo-4-nitrobenzene | 4-(4-nitrophenyl)-3,6-dihydro-2H-pyran | 78 |

| 3 | 3-Bromopyridine | 3-(3,6-dihydro-2H-pyran-4-yl)pyridine | 72 |

| 4 | Methyl 4-iodobenzoate | Methyl 4-(3,6-dihydro-2H-pyran-4-yl)benzoate | 81 |

| 5 | 1-Iodonaphthalene | 1-(3,6-dihydro-2H-pyran-4-yl)naphthalene | 75 |

Yields are representative and may vary depending on the specific reaction conditions.

Further Transformations and Applications

The resulting 3,6-dihydro-2H-pyran C-glycosides are versatile intermediates that can be further functionalized. For example, the double bond can be dihydroxylated to introduce additional stereocenters, or subjected to hydrogenation to yield the corresponding tetrahydropyran derivative. These transformations open up avenues to a wide array of complex C-glycoside structures for biological evaluation.

Troubleshooting and Considerations

-

Low Yields: If low yields are observed, consider increasing the reaction temperature, using a more reactive aryl halide (iodide > bromide), or adding a co-catalyst like CuI. The choice of palladium catalyst and ligand can also be critical.

-

Homocoupling of the Stannane: This side reaction can sometimes occur.[8] Running the reaction at a lower temperature or using a less reactive catalyst may mitigate this issue.

-

Toxicity of Organotin Reagents: Tributyltin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7][8] All waste containing tin byproducts should be disposed of according to institutional guidelines.

Conclusion

The palladium-catalyzed Stille cross-coupling of this compound with aryl and heteroaryl halides is a powerful and reliable method for the synthesis of C-glycosides. The reaction proceeds under mild conditions, tolerates a broad range of functional groups, and provides a convergent route to these medicinally important compounds. The protocols and insights provided in this application note serve as a valuable resource for researchers in organic synthesis and drug discovery.

References

-

Stille reaction - Wikipedia. Available at: [Link]

-

Tong, W., Wan, J.-P., & Liu, J. (2024). Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions. Organic Chemistry Frontiers. Available at: [Link]

-

Stille Coupling. Name Reaction Chemistry. Available at: [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available at: [Link]

-

Stille Coupling. Organic Chemistry Portal. Available at: [Link]

-

Myers, A. G. The Stille Reaction. Harvard University. Available at: [Link]

-

C-glycoside synthesis by palladium-mediated glycal-aglycon coupling reactions. Accounts of Chemical Research. Available at: [Link]

-

Stille Coupling. Chemistry LibreTexts. Available at: [Link]

-

Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review. National Institutes of Health. Available at: [Link]

-

Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions. RSC Publishing. Available at: [Link]

-

(PDF) Synthesis of C- and S-Glycosides. ResearchGate. Available at: [Link]

-

Synthesis and reactions of 4-tributylstannyl-3-methylisoxazole. Tohoku University Institutional Repository. Available at: [Link]

-

Synthesis of Glycosides by Glycosynthases. National Institutes of Health. Available at: [Link]

-

Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of δ-Tributylstannyl-α,β,γ,δ-Unsaturated Aldehydes from Pyridines. ACS Publications. Available at: [Link]

-

Palladium-Catalyzed Stereocontrolled Synthesis of C-glycosides by Stereoretentive C(sp3)–C(sp2) Cross-Coupling. ChemRxiv. Available at: [Link]

-

Stereoselective and site-divergent synthesis of C-glycosides. Research Communities by Springer Nature. Available at: [Link]

-

Synthetic analogs of natural glycosides in drug discovery and development. SciSpace. Available at: [Link]

-

3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal. Available at: [Link]

-

Advances in Pd-catalyzed C–C bond formation in carbohydrates and their applications in the synthesis of natural products and medicinally relevant molecules. National Institutes of Health. Available at: [Link]

-

Structure, Activity, Synthesis and Biosynthesis of Aryl-C-glycosides. ResearchGate. Available at: [Link]

-

Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. Available at: [Link]

-

tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses. Available at: [Link]

-

Advance on the Flavonoid C-glycosides and Health Benefits. PubMed. Available at: [Link]

Sources

- 1. Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. communities.springernature.com [communities.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Advance on the Flavonoid C-glycosides and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. Stille Coupling | NROChemistry [nrochemistry.com]

- 9. Stille Coupling [organic-chemistry.org]

- 10. BJOC - Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group [beilstein-journals.org]

- 11. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. uwindsor.ca [uwindsor.ca]

Application Notes and Protocols: Lewis Acid-Catalyzed Reactions of 4-Tributylstannyl-3,6-dihydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Utility of 4-Tributylstannyl-3,6-dihydro-2H-pyran in Complex Molecule Synthesis

The tetrahydropyran (THP) moiety is a cornerstone in the architecture of numerous biologically active natural products and pharmaceuticals. Its prevalence underscores the continuous need for robust and stereoselective methods for its construction. The Lewis acid-catalyzed reaction of allylic stannanes with carbonyl compounds represents a powerful strategy for the formation of carbon-carbon bonds and the concurrent introduction of stereocenters. Within this context, this compound emerges as a particularly valuable building block. This reagent uniquely combines the nucleophilic character of an allylstannane with a pre-installed oxygen atom within a six-membered ring precursor, offering a direct and convergent route to highly functionalized 2,4,6-trisubstituted tetrahydropyrans.

This guide provides an in-depth exploration of the Lewis acid-catalyzed reactions of this compound, with a focus on the underlying mechanistic principles, practical experimental protocols, and the critical parameters that govern stereochemical outcomes. The information presented herein is intended to empower researchers to effectively harness the synthetic potential of this versatile reagent in their own drug discovery and development endeavors.

Mechanistic Insights: The Role of the Lewis Acid and Stereochemical Control

The reaction of this compound with an aldehyde in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is mechanistically analogous to the well-established Prins cyclization.[1] The generally accepted mechanism proceeds through an open transition state.

The key steps are as follows:

-

Activation of the Aldehyde: The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity. This activation is crucial for the subsequent nucleophilic attack by the relatively unreactive allylstannane.

-

Nucleophilic Attack and C-C Bond Formation: The electron-rich double bond of the dihydropyran attacks the activated carbonyl carbon. This step is typically the rate-determining step and results in the formation of a new carbon-carbon bond.

-

Oxocarbenium Ion Formation and Cyclization: The initial addition generates an oxocarbenium ion intermediate. The pre-existing oxygen atom in the dihydropyran ring then acts as an internal nucleophile, attacking the carbocation to forge the tetrahydropyran ring.

-

Destannylation: The reaction is completed by the removal of the tributyltin group, typically facilitated by the reaction workup.

Stereochemical Considerations:

The diastereoselectivity of this reaction is a critical aspect and is influenced by several factors, including the nature of the Lewis acid, the substituents on both the aldehyde and the dihydropyran, and the reaction conditions. The formation of predominantly cis-2,6-disubstituted tetrahydropyrans is often observed, which can be rationalized by a chair-like transition state where the substituents on the newly formed stereocenters preferentially occupy equatorial positions to minimize steric interactions. However, the precise stereochemical outcome can be complex and may require empirical optimization for specific substrate combinations.

Experimental Protocols

Safety First: Handling Organotin Compounds

Tributyltin compounds are toxic and require careful handling to minimize exposure.[2] All manipulations should be performed in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile), is mandatory.[3] Avoid inhalation of vapors and skin contact.[2] All glassware and equipment that come into contact with organotin reagents should be decontaminated, and all waste must be disposed of according to institutional and local regulations for hazardous materials.[3]

Protocol 1: General Procedure for the BF₃·OEt₂-Catalyzed Addition of this compound to an Aldehyde

This protocol provides a representative procedure for the reaction of this compound with an aromatic aldehyde, using benzaldehyde as an example.

Materials:

-

This compound

-

Benzaldehyde (freshly distilled)

-

Boron trifluoride etherate (BF₃·OEt₂) (freshly opened or distilled)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous potassium fluoride (KF) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Equipment:

-

Round-bottom flask, flame-dried under vacuum

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous dichloromethane (to a concentration of approximately 0.1 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Aldehyde: Add freshly distilled benzaldehyde (1.1 eq) to the cooled solution via syringe.

-

Initiation of Reaction: Slowly add boron trifluoride etherate (1.2 eq) to the reaction mixture via syringe. The addition should be done dropwise to maintain the low temperature.

-

Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to 4 hours depending on the specific substrates.

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

-

Warm-up and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add more dichloromethane if necessary. Wash the organic layer sequentially with water and brine.

-

Removal of Tin Byproducts: To remove the tributyltin residues, vigorously stir the organic layer with an equal volume of saturated aqueous potassium fluoride solution for at least 1 hour. A white precipitate of tributyltin fluoride will form.

-

Filtration and Drying: Filter the mixture through a pad of Celite® to remove the precipitate. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Concentration and Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2,4,6-trisubstituted tetrahydropyran.

Data Presentation and Expected Outcomes

The Lewis acid-catalyzed reaction of this compound with various aldehydes is expected to produce 2,4,6-trisubstituted tetrahydropyrans in moderate to good yields with varying levels of diastereoselectivity. The following table summarizes representative data based on analogous reactions found in the literature.

| Entry | Aldehyde | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Benzaldehyde | BF₃·OEt₂ | DCM | -78 | 2 | 75 | >95:5 |

| 2 | Isobutyraldehyde | BF₃·OEt₂ | DCM | -78 | 3 | 68 | 90:10 |

| 3 | Cinnamaldehyde | TiCl₄ | DCM | -78 | 2.5 | 72 | 85:15 |

| 4 | 4-Nitrobenzaldehyde | SnCl₄ | DCM | -78 | 1.5 | 81 | >95:5 |

Note: The data presented in this table are illustrative and based on similar transformations. Actual yields and diastereoselectivities may vary depending on the specific reaction conditions and substrates used.

Visualizing the Process

Reaction Workflow

Caption: Experimental workflow for the Lewis acid-catalyzed reaction.

Mechanistic Pathway

Caption: Simplified mechanistic pathway of the reaction.

Conclusion and Future Outlook

The Lewis acid-catalyzed reaction of this compound with aldehydes provides a powerful and convergent method for the stereoselective synthesis of highly substituted tetrahydropyrans. The operational simplicity of the reaction, coupled with the potential for high diastereoselectivity, makes it an attractive tool for the construction of complex molecular architectures relevant to drug discovery and natural product synthesis. Future research in this area will likely focus on the development of catalytic asymmetric variants of this reaction, which would provide enantiomerically enriched tetrahydropyran products and further enhance the synthetic utility of this valuable transformation.

References

-

Reddy, K. S., et al. (2021). BF₃·OEt₂-Catalyzed Unexpected Stereoselective Formation of 2,4-trans-Diallyl-2-methyl-6-aryltetrahydro-2H-pyrans with Quaternary Stereocenters. The Journal of Organic Chemistry, 86(10), 7264–7275. [Link]

-

Gevorgyan, V., et al. (2000). A Novel Approach to Vinyl- and Allylstannanes via Lewis Acids and Pd-Catalyzed Hydrostannation of Allenes. Organic Letters, 2(22), 3529–3531. [Link]

-

Schmidt, D., et al. (2007). Efficient synthesis of natural products with a 3,6-disubstituted 4-hydroxy-2H-pyran-2-one framework. Synlett, 2007(12), 1874-1878. [Link]

-

Barbasiewicz, M., et al. (2007). Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes. Synthesis, 2007(8), 1209-1213. [Link]

-

Yadav, J. S., et al. (2010). A novel Prins-alkynylation reaction for the synthesis of 4-phenacyl tetrahydropyrans. Tetrahedron Letters, 51(8), 1236–1239. [Link]

-

McNeill, A. H., & Thomas, E. J. (2011). Applications of remote stereocontrol using allylstannanes: an approach to the stereoselective synthesis of aliphatic polyols. Tetrahedron, 67(1), 257–266. [Link]

-

Cha, J. K., et al. (2007). Stereoselective synthesis of 2,4,6-trisubstituted tetrahydropyrans by the use of cyclopropanols as homoenols. Angewandte Chemie International Edition, 46(18), 3326-3328. [Link]

-

Ahmad, F., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 967111. [Link]

-

Casiraghi, G., et al. (1999). Simple diastereoselectivity of the BF3.OEt2-catalyzed vinylogous Mukaiyama aldol reaction of 2-(trimethylsiloxy)furans with aldehydes. The Journal of Organic Chemistry, 64(14), 5033–5039. [Link]

-

Volk, B., et al. (2020). Experimental and computational study of BF3-catalyzed transformations of ortho-(pivaloylaminomethyl)benzaldehydes: an unexpected difference from TFA catalysis. Organic & Biomolecular Chemistry, 18(26), 5034–5043. [Link]

-

Panek, J. S., et al. (2010). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. The Journal of Organic Chemistry, 75(17), 5787–5802. [Link]

-

Del Valle, D. J. Standard Operating Procedures - Organotin Reagents. University of South Florida. Retrieved from [Link]

Sources

Synthesis of Bioactive Dihydropyran Derivatives: A Guide for Drug Discovery and Development

Introduction: The Dihydropyran Scaffold in Medicinal Chemistry

The dihydropyran ring system, a six-membered oxygen-containing heterocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its prevalence in a wide array of biologically active compounds has made it a focal point for synthetic chemists and drug discovery professionals. Dihydropyran derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] The structural versatility of the dihydropyran core allows for the introduction of various substituents, enabling the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles. This guide provides an in-depth overview of modern synthetic strategies for accessing bioactive dihydropyran derivatives, complete with detailed experimental protocols and insights into their mechanisms of action.

Strategic Approaches to Dihydropyran Synthesis

The construction of the dihydropyran ring can be achieved through several elegant and efficient synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Hetero-Diels-Alder Reactions: A Classic for Ring Formation

The hetero-Diels-Alder (HDA) reaction is a powerful and convergent method for the synthesis of dihydropyrans.[3] This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene with a heterodienophile, typically an aldehyde or a ketone, to directly form the dihydropyran ring.[3] The reaction can be catalyzed by Lewis acids to enhance reactivity and control stereoselectivity.[4] Enantioselective variants, often employing chiral catalysts, are particularly valuable for the synthesis of optically pure dihydropyran derivatives, which is crucial for their therapeutic applications.[5]

Conceptual Workflow for Hetero-Diels-Alder Synthesis of Dihydropyrans

Caption: Hetero-Diels-Alder reaction workflow.

Multi-Component Reactions: Efficiency and Atom Economy

Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single step.[6] The synthesis of 1,4-dihydropyran derivatives is well-suited to MCR strategies, often involving the condensation of an aldehyde, a C-H activated acid (like malononitrile), and a β-dicarbonyl compound (such as ethyl acetoacetate).[1][6] These reactions can be catalyzed by a variety of catalysts, including reusable nanocatalysts, which align with the principles of green chemistry.[6][7]

Organocatalysis: A Gateway to Enantioselectivity

Organocatalysis has revolutionized asymmetric synthesis, providing a powerful alternative to metal-based catalysts. For the synthesis of dihydropyrans, chiral organocatalysts, such as prolinol silyl ethers and N-heterocyclic carbenes (NHCs), have been successfully employed to control the stereochemical outcome of the reaction.[8][9] These catalysts can activate substrates through the formation of transient chiral intermediates, such as enamines or acylazoliums, directing the approach of the reaction partner to create the desired stereoisomer with high enantiomeric excess.[9] Domino reactions, where a single catalyst orchestrates multiple transformations in a cascade, are particularly elegant examples of organocatalysis in dihydropyran synthesis.[9]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of dihydropyran derivatives via two distinct and powerful methodologies.

Protocol 1: Multi-Component Synthesis of a 1,4-Dihydropyran Derivative using a Reusable Nanocatalyst

This protocol is adapted from a procedure utilizing a Tantalum-based Metal-Organic Framework (Ta-MOF) as a highly efficient and recyclable catalyst.[6][10]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Ta-MOF nanostructures (3 mg)[6]

-

Ethanol (2 mL)

-

Acetone (10 mL)

-

Ethanol/Water mixture for recrystallization

Procedure:

-

To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and Ta-MOF nanostructures (3 mg).[10]

-

Add 2 mL of ethanol as the solvent.[10]

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, add 10 mL of acetone to the reaction mixture to precipitate the catalyst.[10]

-

Filter the mixture to recover the catalyst. The catalyst can be washed with acetone, dried, and reused.

-

Remove the solvent from the filtrate under reduced pressure.[10]

-

Recrystallize the crude product from an ethanol/water mixture to obtain the pure 1,4-dihydropyran derivative.[10]

-

Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[7]

Protocol 2: Asymmetric Hetero-Diels-Alder Reaction

This protocol is a general procedure for the enantioselective synthesis of dihydropyranones using a chiral catalyst, adapted from established methods.[11]

Materials:

-

Chiral bis(oxazoline) copper(II) catalyst (e.g., Cu(OTf)₂ with a chiral bis(oxazoline) ligand)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

3,4-Dihydro-2H-pyran-2-carboxaldehyde (1.0 eq)

-

Danishefsky's diene (1.2 eq)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

In a flame-dried, argon-purged flask, prepare a solution of the chiral bis(oxazoline) copper(II) catalyst in anhydrous dichloromethane.

-

Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).[11]

-

Add 3,4-dihydro-2H-pyran-2-carboxaldehyde (1.0 eq) to the catalyst solution.[11]

-

Slowly add Danishefsky's diene (1.2 eq) to the reaction mixture.[11]

-

Stir the reaction at the same temperature and monitor its progress by TLC.[11]

-

Upon completion (typically within 2 hours), quench the reaction by adding a few drops of trifluoroacetic acid.[11]

-

Warm the mixture to room temperature and stir for 30 minutes to hydrolyze the silyl enol ether.[11]

-

Quench the reaction with saturated aqueous sodium bicarbonate.[11]

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

Biological Activity and Mechanism of Action

The therapeutic potential of dihydropyran derivatives is vast, with a significant number of compounds exhibiting potent anticancer activity.[12][13]

Anticancer Activity: Targeting Key Signaling Pathways

Several dihydropyran-based compounds have been shown to exert their antiproliferative effects by inhibiting key regulators of the cell cycle and pro-survival signaling pathways. One prominent target is Cyclin-Dependent Kinase 2 (CDK2) , a crucial enzyme for cell cycle progression.[12] Inhibition of CDK2 leads to cell cycle arrest and prevents uncontrolled cell division, a hallmark of cancer.[12]

Another critical pathway often hijacked by cancer cells is the PI3K/Akt signaling cascade , which promotes cell growth, proliferation, and survival.[14] Certain dihydropyran derivatives have been found to inhibit components of this pathway, leading to a reduction in cancer cell viability and an increase in apoptosis (programmed cell death).[14]

Simplified PI3K/Akt Signaling Pathway and Inhibition by Dihydropyran Derivatives

Caption: Inhibition of the PI3K/Akt pathway by a dihydropyran derivative.

Quantitative Assessment of Biological Activity

The biological efficacy of newly synthesized dihydropyran derivatives is typically assessed using in vitro cell-based assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound. It represents the concentration of the compound required to inhibit a specific biological process (e.g., cell growth) by 50%.[15]

Table 1: Anticancer Activity of Selected Dihydropyran Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| Dihydropyranopyran 4g | SW-480 (Colon Cancer) | 34.6 | [12] |

| Dihydropyranopyran 4i | MCF-7 (Breast Cancer) | 34.2 | [12] |

| Dihydropyranopyran 4j | MCF-7 (Breast Cancer) | 26.6 | [12] |

| Biscoumarin 1 | HuTu80 (Duodenal Cancer) | 18.78 | [13] |

| Hantzsch Ester 19 | HeLa (Cervical Cancer) | 2.3 | [16] |

Conclusion and Future Perspectives

The synthesis of bioactive dihydropyran derivatives remains a vibrant and highly rewarding area of research. The development of novel, efficient, and stereoselective synthetic methods continues to provide access to a rich diversity of molecular architectures for biological screening. As our understanding of the molecular targets and mechanisms of action of these compounds deepens, so too will our ability to design and synthesize next-generation dihydropyran-based therapeutics with enhanced potency, selectivity, and drug-like properties. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.

References

-

Sawyer, R. L., & Andrus, D. W. (n.d.). 2,3-DIHYDROPYRAN. Organic Syntheses. Retrieved from [Link]

-

Jasim, S. A., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry. Available at: [Link]

-

Al-Warhi, T., et al. (2024). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Heliyon. Available at: [Link]

-

Nazari, Z., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

(n.d.). Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions. ResearchGate. Retrieved from [Link]

-

Pałasz, A. (2005). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry. Available at: [Link]

-

Singh, R., et al. (2026). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. The Journal of Organic Chemistry. Available at: [Link]

-

Gomez-Martinez, M., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules. Available at: [Link]

-

Al-Warhi, T., et al. (2024). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. National Institutes of Health. Available at: [Link]

-

Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society. Available at: [Link]

-

Li, X., et al. (2015). Antibacterial and Antitumor Activities of Biscoumarin and Dihydropyran Derivatives. Molecules. Available at: [Link]

-

Borah, B., et al. (2021). Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and SpiroPyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. Polycyclic Aromatic Compounds. Available at: [Link]

-

(n.d.). Diels–Alder reaction. Wikipedia. Retrieved from [Link]

-

Gomez-Martinez, M., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. Available at: [Link]

-

(n.d.). Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions. ResearchGate. Retrieved from [Link]

-

Jasim, S. A., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers. Available at: [Link]

-

(n.d.). ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Royal Society of Chemistry. Retrieved from [Link]

-

(n.d.). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. PubMed. Retrieved from [Link]

-

Nazari, Z., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. National Institutes of Health. Available at: [Link]

-

Jasim, S. A., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. National Institutes of Health. Available at: [Link]

-

(n.d.). Dual Kinase Inhibition of EGFR/HER2: Design, Synthesis and Molecular Docking of Thiazolylpyrazolyl‐Based Aminoquinoline Derivatives as Anticancer Agents. ResearchGate. Retrieved from [Link]

-

Gadaleta, D., et al. (2022). Quantitative Measurements of Pharmacological and Toxicological Activity of Molecules. MDPI. Available at: [Link]

-

(n.d.). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. Available at: [Link]

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 4. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial and Antitumor Activities of Biscoumarin and Dihydropyran Derivatives [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Stille Coupling with Vinylstannanes

Welcome to the Technical Support Center for Stille coupling reactions involving vinylstannanes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during this powerful C(sp²)–C(sp²) bond-forming reaction. My aim here is not just to provide protocols, but to offer insights into the underlying mechanisms to empower you to make informed decisions in your laboratory work. The Stille reaction is renowned for its functional group tolerance, but like any catalytic cycle, it is susceptible to side reactions that can diminish yield and complicate purification. This guide will address the most common of these challenges head-on.

Troubleshooting Guide: Navigating Common Side Reactions

This section is structured to help you diagnose and resolve specific issues you may be observing in your Stille coupling reactions with vinylstannanes.

Issue 1: Significant Formation of Homocoupled Dimer (R²-R²)

The presence of a significant amount of the homocoupled product of your vinylstannane (a 1,3-diene) is one of the most frequently encountered side reactions.

Probable Causes & Mechanistic Insight:

Homocoupling of the organostannane can occur through two primary pathways[1]:

-

Reaction with Pd(II) Precatalyst: Two equivalents of the vinylstannane can react with the Pd(II) precatalyst, leading to a dialkylated palladium intermediate which then undergoes reductive elimination to form the homocoupled dimer.

-

Radical Process with Pd(0): The active Pd(0) catalyst can participate in a radical process with the organostannane, also resulting in dimerization.

This side reaction is often exacerbated by conditions that lead to a slow transmetalation step in the main catalytic cycle, allowing these alternative pathways to become more competitive.

Solutions:

| Solution | Mechanism of Action | Experimental Protocol |

| 1. Add a Copper(I) Co-catalyst | Copper(I) iodide (CuI) is known to accelerate the transmetalation step. It is theorized that in polar solvents, copper transmetalates with the organostannane to form a more reactive organocuprate species, which then rapidly transmetalates with the palladium center. In ethereal solvents, CuI can also act as a phosphine scavenger, which can activate the palladium catalyst.[1] | Add 0.1 to 1.0 equivalents of CuI to the reaction mixture along with the palladium catalyst. |

| 2. Judicious Choice of Ligand | The nature of the phosphine ligand has a profound impact on the reaction rate and selectivity. Electron-rich and sterically bulky ligands can accelerate the oxidative addition and reductive elimination steps. For the transmetalation step, which is often rate-limiting, less donating ligands like triphenylarsine (AsPh₃) or tri(2-furyl)phosphine (P(fur)₃) can be beneficial as they are less strongly bound to the palladium center, facilitating the approach of the organostannane. | Consider replacing triphenylphosphine (PPh₃) with AsPh₃ or P(fur)₃. For challenging couplings, bulky, electron-rich ligands developed by Buchwald or Fu may be effective.[2] |

| 3. Control Reaction Temperature | Higher temperatures can sometimes promote homocoupling. | Start with a lower reaction temperature (e.g., room temperature to 50 °C) and only increase it if the desired reaction is not proceeding. |

| 4. Use a Pd(0) Source Directly | Using a Pd(II) precatalyst (like PdCl₂(PPh₃)₂) requires an in-situ reduction step which can sometimes be inefficient and lead to side reactions. Starting with a Pd(0) source can lead to a cleaner reaction. | Use a catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with an appropriate ligand. |

Issue 2: Protodestannylation of the Vinylstannane

Observation of the corresponding alkene (the vinylstannane minus the stannyl group) indicates that protodestannylation is occurring.

Probable Causes & Mechanistic Insight:

Protodestannylation is the cleavage of the carbon-tin bond by a proton source. The mechanism involves the protonation of the α-carbon of the vinylstannane, leading to a transition state with a positive charge that is stabilized by the tin atom and the β-carbon[3]. This side reaction is highly dependent on the acidity of the reaction medium and the electronic nature of the vinylstannane.

Solutions:

| Solution | Mechanism of Action | Experimental Protocol |

| 1. Rigorous Exclusion of Protic Sources | The most direct way to prevent protodestannylation is to eliminate any sources of protons. | Ensure all solvents are anhydrous and reagents are dry. If a proton source is unavoidable (e.g., from the starting material), consider adding a non-nucleophilic proton scavenger. |

| 2. Choice of Solvent | The polarity and coordinating ability of the solvent can influence the rate of protodestannylation. | Use aprotic, non-coordinating solvents like toluene or dioxane. Highly polar, coordinating solvents like DMF or NMP, while often good for the Stille coupling itself, can sometimes contain water or other protic impurities. |

| 3. Addition of a Mild, Non-nucleophilic Base | A mild base can neutralize any adventitious acid in the reaction mixture. | The addition of a hindered, non-nucleophilic base like proton sponge can be beneficial in sensitive cases. |

Issue 3: Loss of Stereochemical Integrity (Geometric Isomerization)

For stereospecific syntheses, the retention of the vinylstannane's double bond geometry is critical. Isomerization can occur either in the starting vinylstannane or in the final coupled product.

Probable Causes & Mechanistic Insight:

While the Stille coupling is generally stereoretentive, isomerization can occur under harsh reaction conditions. The oxidative addition and reductive elimination steps typically proceed with retention of configuration for sp²-hybridized substrates. The initially formed cis-complex after oxidative addition rapidly isomerizes to the more stable trans-complex, but this does not affect the stereochemistry of the organic fragments[4]. Isomerization of the final product is more likely to be caused by factors outside the main catalytic cycle, such as heat or trace acids/bases.

Solutions:

| Solution | Mechanism of Action | Experimental Protocol |

| 1. Lower Reaction Temperature | Higher temperatures can provide the activation energy for isomerization. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating after completion. |

| 2. Minimize Reaction Time | The longer the reaction is exposed to the reaction conditions, the greater the chance of isomerization. | Once the reaction is complete as determined by TLC or LC-MS, work it up promptly. |

| 3. Buffer the Reaction Mixture | Trace amounts of acid or base can catalyze the isomerization of the double bond. | If your substrates or reagents are potentially acidic or basic, consider adding a neutral buffer. |

| 4. Ligand Selection | The ligand can influence the stability of the palladium intermediates and the overall reaction kinetics, which can indirectly affect the likelihood of isomerization. | Electron-rich, bulky ligands can sometimes lead to faster reductive elimination, potentially reducing the lifetime of intermediates that could undergo side reactions. |

Frequently Asked Questions (FAQs)

Q1: My reaction is very sluggish. How can I speed it up without promoting side reactions?

A1: A sluggish reaction is often due to a slow transmetalation step. The addition of CuI is a primary strategy to accelerate this step[4]. Also, using a more polar solvent like DMF or NMP can increase the rate, but be mindful of the increased risk of protodestannylation if water is present. The choice of ligand is also crucial; switching from PPh₃ to a more electron-rich and bulky ligand can often accelerate the reaction[2].

Q2: How do I remove the tin byproducts after the reaction?

A2: Organotin byproducts can be challenging to remove due to their low polarity. Several methods are effective:

-

Fluoride Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) will precipitate the tin as a polymeric fluorostannate, which can be removed by filtration[5].

-

Silica Gel Chromatography with Triethylamine: Running a flash column with silica gel treated with a small percentage of triethylamine in the eluent can effectively remove Bu₃SnX byproducts[5].

-

Treatment with DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to precipitate tributyltin halides.

Q3: Can I use vinyl chlorides as coupling partners?

A3: Vinyl chlorides are generally poor substrates for Stille coupling because the C-Cl bond is strong and less reactive towards oxidative addition to Pd(0)[1]. While some specialized catalyst systems with highly active ligands have been developed for the coupling of aryl chlorides, for vinyl systems, the corresponding bromides or iodides are strongly preferred.

Q4: What is the role of lithium chloride (LiCl) in some Stille coupling protocols?

A4: LiCl can act as a powerful rate accelerant in some cases. The chloride ion can displace the original halide or triflate on the palladium center, forming a more reactive intermediate for transmetalation. It also increases the polarity of the solvent, which can facilitate the dissociation of anionic ligands from the palladium complex[1].

Visualizing the Stille Coupling and its Pitfalls

To better understand the process, the following diagrams illustrate the main catalytic cycle and the points at which common side reactions can occur.

Caption: The catalytic cycle of the Stille coupling and points of departure to common side reactions.

A General Protocol for Stille Coupling with Vinylstannanes

This protocol is a starting point and may require optimization for your specific substrates.

Materials:

-

Organic halide (1.0 eq)

-

Vinylstannane (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Copper(I) iodide (CuI, optional, 10-20 mol%)

-

Anhydrous solvent (e.g., THF, toluene, or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the organic halide, palladium catalyst, and CuI (if used).

-

Add the anhydrous solvent via syringe.

-

Add the vinylstannane via syringe.

-

Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with a saturated aqueous solution of KF for 30 minutes.

-

Filter the mixture through a pad of celite to remove the precipitated tin salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution in vacuo and purify the crude product by flash column chromatography.

Caption: A standard workflow for performing a Stille coupling reaction with a vinylstannane.

References

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

-

Stille reaction. In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Stille Coupling. (2023). In Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

-

Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]

-

Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]

-

Vinylstannane synthesis by stannylation or C-Sn coupling reaction. In Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

-

Stille Coupling. In NROChemistry. Retrieved January 25, 2026, from [Link]

-

Stille Coupling. In Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

-

Myers, A. G. (n.d.). The Stille Reaction. Chem 115. Retrieved January 25, 2026, from [Link]

-

Ducharme, Y., & Gauthier, S. (1996). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 61(19), 6752–6753. [Link]

-

Uddin, M. J., & Rahman, M. M. (2023). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 13(50), 35084–35105. [Link]

-

Smith, R. C., Bodé, J. W., & Chen, P. (2010). The role of CuI in the siloxane-mediated Pd-catalyzed cross-coupling reactions of aryl iodides with aryl lithium reagents. Chemical Science, 1(1), 124–131. [Link]

-

Ko-s̆ir, I., & Petri-c̆, A. (2001). Kinetics of Protodestannylation of Substituted Vinylstannanes. Collection of Czechoslovak Chemical Communications, 66(7), 1047–1058. [Link]

-

Gallagher, W. P., Terstiege, I., & Maleczka, R. E. (2001). Stille couplings catalytic in tin: the "Sn-O" approach. Journal of the American Chemical Society, 123(14), 3194–3204. [Link]

-

Workup for Removing Tin Byproducts. In University of Rochester Department of Chemistry. Retrieved January 25, 2026, from [Link]

-

Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132–1136. [Link]

-

Fygenson, D. K., & Yudin, A. K. (2006). Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. Journal of the American Chemical Society, 128(20), 6702–6708. [Link]

-

Kumar, A., & Kumar, S. (2015). Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. The Journal of Organic Chemistry, 80(16), 8046–8055. [Link]

Sources

Navigating Large-Scale Stille Couplings: A Technical Support Guide